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Compound of Interest

Compound Name:
4-Bromo-3,5-dihydroxybenzoic

acid

Cat. No.: B126820 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-3,5-dihydroxybenzoic acid, including Nuclear Magnetic Resonance (NMR), Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and

tabulated data are presented for researchers, scientists, and professionals in drug

development.

Chemical Structure
IUPAC Name: 4-Bromo-3,5-dihydroxybenzoic acid[1] CAS Number: 16534-12-6[1][2]

Molecular Formula: C₇H₅BrO₄[1][2] Molecular Weight: 233.02 g/mol [1]

Spectroscopic Data
The following sections summarize the key spectroscopic data for 4-Bromo-3,5-
dihydroxybenzoic acid.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

For 4-Bromo-3,5-dihydroxybenzoic acid, both ¹H and ¹³C NMR data provide characteristic

signals for its aromatic and functional group environments. The spectra are typically recorded

in a deuterated solvent, such as DMSO-d₆.[3]

Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)[3]
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.1 - 7.3 Singlet 2H Aromatic C-H

~9.8 (broad) Singlet 2H Phenolic -OH

~13.0 (broad) Singlet 1H Carboxylic -COOH

Note: Actual chemical shifts can vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data[4]

Chemical Shift (ppm) Assignment

~167 Carboxylic acid (C=O)

~150 Aromatic C-OH

~130 Aromatic C-H

~125 Aromatic C-COOH

~109 Aromatic C-Br

Note: Aromatic carbons typically appear in the 120-170 ppm range in ¹³C NMR spectra.[5]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Bromo-3,5-dihydroxybenzoic acid shows characteristic absorption bands for

the hydroxyl, carbonyl, and aromatic C-H groups.

Table 3: IR Spectroscopic Data (ATR-IR)[6]
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Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3300 Strong, Broad
O-H stretch (phenolic and

carboxylic acid)

3100 - 3000 Medium C-H stretch (aromatic)[7]

1700 - 1680 Strong C=O stretch (carboxylic acid)

1600 - 1585 Medium
C-C stretch (in-ring aromatic)

[7]

1500 - 1400 Medium
C-C stretch (in-ring aromatic)

[7]

1300 - 1200 Strong
C-O stretch (acid/phenol) & O-

H bend

900 - 675 Medium
C-H "oop" (out-of-plane)

bend[7]

~600 Medium C-Br stretch

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data[8]
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m/z Relative Intensity (%) Assignment

232/234 ~5 / ~5
[M]⁺, [M+2]⁺ (Molecular ion

peak with bromine isotopes)

215/217 ~20 / ~20 [M-OH]⁺

187/189 ~10 / ~10 [M-COOH]⁺

108 6.8 Fragment

79 9.7 Fragment

69 8.6 Fragment

53 7.4 Fragment

51 11.2 Fragment

50 6.3 Fragment

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with

approximately equal intensity.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Sample Preparation: Accurately weigh 10-20 mg of 4-Bromo-3,5-dihydroxybenzoic acid
for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[9]

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆)

to the vial.[9] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[9]

Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube

to a height of about 4-5 cm.[9]

Data Acquisition:

Place the NMR tube into a spinner turbine and adjust its depth using a gauge.
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Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For aromatic

compounds, the spectral width for ¹H NMR is typically set from 0 to 15 ppm and for ¹³C

NMR from 0 to 200 ppm.

Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of 4-Bromo-3,5-
dihydroxybenzoic acid in a few drops of a volatile solvent like acetone or methylene

chloride.[10]

Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate

(e.g., KBr or NaCl).[10]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of

the compound on the plate.[10]

Data Acquisition:

Place the salt plate into the sample holder of the FT-IR spectrometer.

Collect a background spectrum of the clean, empty sample compartment.

Acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

Sample Preparation: Place a small amount of the solid 4-Bromo-3,5-dihydroxybenzoic
acid into a capillary tube.

Data Acquisition:

Insert the capillary tube into the direct insertion probe of the mass spectrometer.

Set the instrument parameters. For electron impact (EI) ionization, a standard energy of

70 eV is used.[11]

The ion source temperature can be set around 220 °C and the transfer line at 280 °C.[11]
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Acquire the mass spectrum by scanning a suitable m/z range, for instance, from 50 to 500

amu.[12]

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Bromo-3,5-dihydroxybenzoic acid.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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